Tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate

Description

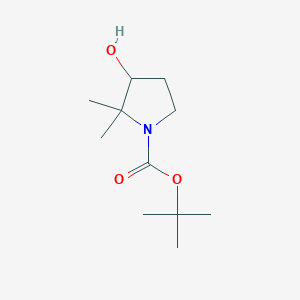

Tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate (CAS No. 1497778-22-9) is a pyrrolidine derivative featuring a tert-butyl carbamate group at position 1, a hydroxyl group at position 3, and two methyl substituents at position 2 (Figure 1). Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol . This compound is primarily utilized as a heterocyclic building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its rigid pyrrolidine backbone and protective tert-butyloxycarbonyl (Boc) group, which enhances stability during synthetic processes .

Key properties include:

Properties

IUPAC Name |

tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-7-6-8(13)11(12,4)5/h8,13H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYZGFMHPAODEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1C(=O)OC(C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1497778-22-9 | |

| Record name | tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Cyclization from Precursors

One common approach involves the cyclization of N-protected amino acid derivatives, followed by esterification and hydroxylation:

- Step 1: Synthesis of N-tert-butoxycarbonyl (Boc) protected amino acid derivatives, such as N-Boc amino esters.

- Step 2: Cyclization via intramolecular nucleophilic attack, often facilitated by dehydrating agents or acid catalysis, to form the pyrrolidine ring.

- Step 3: Hydroxylation at the 3-position using selective oxidation or nucleophilic addition, followed by purification.

This pathway is supported by patent CN111362852A, which describes the preparation of drug intermediates involving similar cyclization and protection strategies, emphasizing controlled reaction conditions to optimize stereochemistry and yield.

Multi-step Synthesis via Imine Formation and Cyclization

Research articles and patents also describe a multi-step process involving:

- Formation of an imine intermediate from aldehyde and amine precursors.

- Cyclization to form the pyrrolidine ring.

- Functionalization with hydroxyl and tert-butyl ester groups.

For instance, the synthesis of related heterocycles involves initial formation of an imine, followed by reduction and cyclization, as detailed in the synthesis of imidazolidinone derivatives. These methods often employ reagents such as acetyl chloride, magnesium sulfate, and triethylamine to facilitate cyclization and esterification.

Use of Protecting Groups and Esterification

The tert-butyl ester is typically introduced via esterification of the carboxylic acid or its derivatives:

- Method: Reaction of the corresponding acid or acid chloride with tert-butanol in the presence of a coupling reagent or acid catalyst.

- Conditions: Mild reflux in an inert solvent such as dichloromethane or tetrahydrofuran, often under anhydrous conditions to prevent hydrolysis.

The hydroxyl group at the 3-position can be introduced through selective oxidation or nucleophilic addition to an unsaturated precursor, followed by purification.

Representative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Cyclization | N-Boc amino ester derivatives | Dehydrating agents, acid catalysts | Reflux, inert atmosphere | 70-85 | Requires stereochemical control |

| Imine-based Cyclization | Aldehydes and amines | Acetyl chloride, MgSO₄, triethylamine | Room temperature to mild heating | 65-78 | Multi-step, with purification at each stage |

| Esterification | Carboxylic acid derivatives | tert-Butanol, coupling reagents | Mild reflux | 80-90 | Often combined with hydroxylation steps |

Research Findings and Optimization Insights

- Selectivity: Stereoselective synthesis is achieved by controlling reaction conditions and using chiral auxiliaries or catalysts.

- Yield Enhancement: Use of anhydrous conditions and optimized temperature profiles improves overall yield.

- Purity: Crystallization and chromatography are employed post-synthesis for high purity, essential for pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohols or amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate is extensively used as a building block in organic synthesis. Its structural features allow it to participate in numerous chemical reactions, including:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : It can be reduced to yield different alcohols or amines.

- Substitution : The tert-butyl group can be substituted with other functional groups under appropriate conditions.

These reactions enable the synthesis of more complex organic molecules, which are vital in various fields of chemistry and materials science .

Biological Studies

In biological research, this compound plays a significant role in studying biological pathways and mechanisms. It serves as a precursor in the synthesis of biologically active compounds, allowing researchers to explore its potential therapeutic properties. Notably, its interactions with specific enzymes can influence metabolic pathways and cellular functions, making it a subject of interest for drug design .

Medicinal Chemistry

This compound is investigated for its potential as a therapeutic agent. Its unique structural characteristics enable it to act as a substrate or inhibitor for specific enzymes, which can lead to significant changes in biological activity. Research continues to explore its mechanisms of action and applications in drug development .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and serves as a stabilizer in various processes. Its stability and reactivity make it suitable for use in manufacturing processes that require specific chemical properties .

Case Study 1: Enzyme Interaction Studies

Recent studies have focused on the interaction of this compound with specific enzymes involved in metabolic pathways. These investigations have revealed its potential as an inhibitor for certain enzymes, highlighting its importance in understanding metabolic regulation and developing new therapeutic agents.

Case Study 2: Synthesis of Complex Organic Molecules

In synthetic organic chemistry, this compound has been employed to create complex molecules through multi-step reactions. For instance, researchers have successfully synthesized novel compounds that exhibit enhanced biological activity by utilizing this compound as a key intermediate.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues in Pyrrolidine and Pyridine Derivatives

The compound’s structural uniqueness lies in its combination of a hydroxyl group, dimethyl substitution, and Boc protection. Below is a comparison with two pyridine-pyrrolidine hybrids from Catalog of Pyridine Compounds ():

Key Observations :

Molecular Complexity : The pyridine-containing analogues (443.34 and 455.45 g/mol) are heavier due to bromine and extended substituents, which may reduce solubility in polar solvents compared to the simpler pyrrolidine derivative (215.29 g/mol).

This could influence crystallization behavior or biological interactions .

Applications : All three compounds serve as intermediates, but the pyridine hybrids are tailored for halogenated or silicon-based reactions, whereas the target compound’s Boc group is ideal for amine protection strategies .

Comparison with β-Hydroxy-β-aryl Propanoic Acid Derivatives

highlights β-hydroxy-β-aryl propanoic acids, which share a hydroxyl group but differ in core structure (propanoic acid vs. pyrrolidine):

Key Observations :

- Bioactivity: The propanoic acid derivatives exhibit anti-inflammatory properties via COX-2 inhibition, whereas the pyrrolidine compound’s role is purely synthetic.

Comparison with Phenanthrene-Based Tylophorine Derivatives

describes phenanthrene-based tylophorine derivatives (PBTs) with prolinol or valinol side chains. These compounds share hydroxyl groups but feature larger aromatic systems:

Key Observations :

- Size and Functionality : PBTs are significantly bulkier, with phenanthrene cores enabling π-π stacking in biological targets, unlike the smaller pyrrolidine derivative.

- Biological Activity : The hydroxyl group in PBTs contributes to cytotoxicity, while the target compound lacks reported bioactivity.

Biological Activity

Tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate (CAS No. 1497778-22-9) is a compound of interest in pharmaceutical chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological properties based on available literature.

Structural Characteristics

This compound has the following structural formula:

- Molecular Formula : C₁₁H₂₁NO₃

- Molecular Weight : 215.29 g/mol

- SMILES Representation : CC1(C(CCN1C(=O)OC(C)(C)C)O)C

The compound features a pyrrolidine ring with a tert-butyl group and a carboxylate functional group, which may influence its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrrolidine derivatives with tert-butyl esters under controlled conditions, often utilizing acid or base catalysts to facilitate the formation of the desired product.

Biological Activity

The biological activity of this compound has not been extensively documented in the literature. However, related compounds in its class have demonstrated several pharmacological effects:

- Cholinesterase Inhibition : Compounds with similar structures have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's disease. For instance, related derivatives exhibited IC₅₀ values ranging from 0.084 µM to 5.98 µM against BChE and AChE respectively .

- Antioxidant Activity : Many pyrrolidine derivatives possess antioxidant properties, which can protect neuronal cells from oxidative stress. This activity is often evaluated using assays such as ABTS and FRAP .

- Neuroprotective Effects : Some studies suggest that compounds similar to this compound may provide neuroprotective effects by preventing β-amyloid aggregation, a hallmark of Alzheimer’s pathology .

Q & A

Q. What are the standard synthetic methodologies for tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate?

Methodological Answer: The compound is typically synthesized via multi-step routes involving:

- Protection/Deprotection Strategies : Use of tert-butyloxycarbonyl (Boc) groups to protect amine functionalities during synthesis. For example, hydroxylation of pyrrolidine derivatives followed by Boc protection under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) .

- Reduction Reactions : Enantioselective reduction of diketones (e.g., 2,2-dimethylcyclohexane-1,3-dione) using chiral catalysts like ruthenium TsDPEN complexes to introduce stereochemistry at the 3-hydroxy position .

- Functionalization : Subsequent alkylation or substitution reactions to introduce the tert-butyl and dimethyl groups.

Key Reagents : Boc anhydride, triethylamine, chiral Ru catalysts, LiAlH₄ for reductions .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves:

- Spectroscopic Analysis :

- X-ray Crystallography : For absolute stereochemical confirmation. Programs like SHELXL refine hydrogen-bonding patterns and molecular packing .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ = 244.18 g/mol) .

Advanced Research Questions

Q. How can enantioselective synthesis of the compound be optimized?

Methodological Answer: Enantioselectivity is achieved via:

- Chiral Catalysts : Ruthenium TsDPEN complexes (e.g., (S,S)-4a) in isopropanol or dichloromethane with formic acid as a reductant. Catalyst loadings as low as 0.1 mol% yield >99% ee .

- Solvent Effects : Polar aprotic solvents (e.g., dichloromethane) enhance stereochemical control by stabilizing transition states.

- Temperature Control : Reactions performed at 0°C minimize racemization .

Validation : Monitor reaction progress via chiral HPLC and compare retention times with racemic mixtures .

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

Methodological Answer:

- Cross-Validation : Combine NMR, X-ray, and computational methods:

- Density Functional Theory (DFT) : Simulate NMR chemical shifts and compare with experimental data to resolve ambiguities in peak assignments .

- Hydrogen Bonding Analysis : Use graph-set analysis (e.g., Etter’s rules) to interpret crystallographic data and validate hydrogen-bonding motifs (e.g., R₂²(8) patterns in pyrrolidine derivatives) .

- SHELX Refinement : Leverage SHELXL’s robust algorithms for handling twinned or low-resolution crystallographic data to resolve structural discrepancies .

Q. What computational tools are effective for designing retrosynthetic pathways?

Methodological Answer:

- AI-Driven Retrosynthesis : Platforms like Reaxys or Pistachio integrate reaction databases to propose one-step synthetic routes. For example, retrosynthesis of the compound may prioritize Boc protection of pyrrolidine intermediates .

- Template Relevance Models : Tools like BKMS_Metabolic predict feasible reactions (e.g., oxidation of amines to hydroxyl groups using KMnO₄) .

- Validation : Compare predicted pathways with literature precedents (e.g., tert-butyl esterification in piperidine analogs) .

Q. How does the compound’s stereochemistry influence its reactivity in medicinal chemistry applications?

Methodological Answer:

- Biological Activity : The 3-hydroxy group’s stereochemistry affects binding to targets (e.g., enzyme active sites). For example, (S)-enantiomers may exhibit higher affinity for kinases .

- Derivatization Strategies : Epimerization risks during functionalization (e.g., Mitsunobu reactions) require careful pH control (<7.0) to retain stereochemical integrity .

- Case Study : Analogous pyrrolidine derivatives show stereospecific inhibition of proteases, validated via molecular docking simulations .

Q. What safety precautions are critical during large-scale synthesis?

Methodological Answer:

- Handling tert-Butyl Esters : Avoid open flames or sparks (flash point ~150°C) and store in inert atmospheres (N₂/Ar) .

- Waste Management : Neutralize acidic byproducts (e.g., HCl from Boc deprotection) with bicarbonate before disposal .

- Exposure Limits : Adhere to OSHA PELs (Permissible Exposure Limits) for pyrrolidine derivatives (5 ppm over 8 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.